Immunosuppressive Potency Ranking: Cyclosporin C Demonstrates Comparable or Slightly Lower Potency than Cyclosporin A but Exceeds Cyclosporin D and Key Metabolites
In a comprehensive comparative study evaluating the immunosuppressive properties of cyclosporin A (CsA), cyclosporin C (CsC), cyclosporin D (CsD), and the metabolites M1, M17, and M21, the overall immunosuppressive potency ranking was established as CsA ≥ CsC > M17 > M1 ≥ CsD > M21 [1]. This ranking was derived from multiple in vitro assays including inhibition of lymphocyte proliferation induced by concanavalin A (ConA), phytohemagglutinin (PHA), and pokeweed mitogen (PWM), as well as mixed lymphocyte culture (MLC) responses and protein kinase C activation via phorbol ester plus calcium ionophore [1]. In vivo local graft-versus-host (GvH) reaction studies further confirmed that CsA and CsC were more active than M17 across two different strain combinations (H-2d → (H-2b x H-2d)F1 and H-2k → (H-2b x H-2k)F1) [1].
| Evidence Dimension | Immunosuppressive potency ranking (in vitro and in vivo assays) |
|---|---|
| Target Compound Data | Ranked CsA ≥ CsC (i.e., potency comparable to or slightly lower than CsA) |
| Comparator Or Baseline | CsA (highest potency); CsD and M21 (no or weak immunosuppressive effects); M1 (intermediate); M17 (third most active) |
| Quantified Difference | Potency ranking: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 |
| Conditions | In vitro: ConA/PHA/PWM-stimulated lymphocyte proliferation, mixed lymphocyte culture (MLC), phorbol ester + calcium ionophore (PKC activation); In vivo: local GvH reaction in murine models |
Why This Matters
This ranking provides a quantitative framework for selecting Cyclosporin C when an immunosuppressive agent with potency comparable to CsA is required, but with potential advantages in nephrotoxicity (see Evidence Item 2) or antifungal activity (see Evidence Item 3).
- [1] Sadeg N, Pham-Huy C, Rucay P, Righenzi S, Halle-Pannenko O, Claude JR, Bismuth H, Duc HT. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. Immunopharmacol Immunotoxicol. 1993;15(2-3):163-177. View Source
